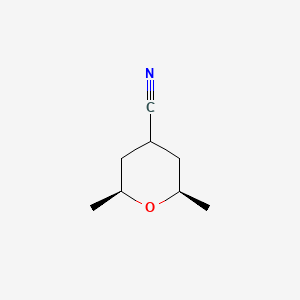

![molecular formula C11H13N3O2 B2975684 6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 893645-65-3](/img/structure/B2975684.png)

6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-pyrazolo[3,4-b]pyridine derivatives are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .科学的研究の応用

Antibacterial Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit notable antibacterial activities. A study by Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which demonstrated promising antibacterial properties (Maqbool et al., 2014).

Synthesis and Structural Analysis

- Bahgat et al. (2009) conducted theoretical and experimental investigations into the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine compounds. This research contributes to a deeper understanding of the compound's molecular structure (Bahgat et al., 2009).

- Romo et al. (2021) explored the synthesis of 3′-methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid under various conditions, contributing to the knowledge of efficient synthetic routes for similar compounds (Romo et al., 2021).

Combinatorial Chemistry and Library Synthesis

- Volochnyuk et al. (2010) demonstrated the synthesis of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, via Combes-type reactions. These libraries are essential for drug discovery and pharmaceutical research (Volochnyuk et al., 2010).

Anticancer Research

- Stepanenko et al. (2011) synthesized organometallic complexes containing pyrazolo[3,4-b]pyridines, evaluating their potential as anticancer agents. These complexes showed promising results as cyclin-dependent kinase (Cdk) inhibitors, which are vital in cancer treatment (Stepanenko et al., 2011).

Potential as PPARα Agonists

- A study by Miyachi et al. (2019) on 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives showed that these compounds act as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), suggesting their utility in treating metabolic disorders (Miyachi et al., 2019).

Antiviral Activity

- Bernardino et al. (2007) synthesized derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and evaluated their antiviral activity, indicating potential applications in virology and infectious diseases (Bernardino et al., 2007).

作用機序

将来の方向性

特性

IUPAC Name |

6-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-4-14-10-9(6-12-14)8(11(15)16)5-7(2)13-10/h5-6H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBUPBDPEMUQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=NC(=CC(=C2C=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide](/img/structure/B2975603.png)

![4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)

![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)

![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2975620.png)